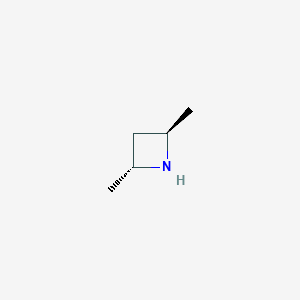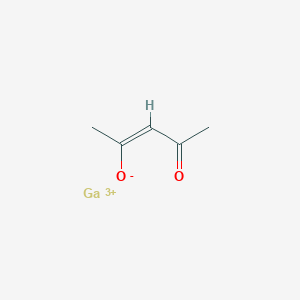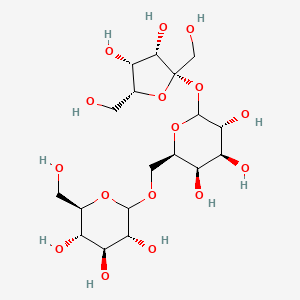
Biotin NHS ester
Overview
Description
Biotin N-hydroxysuccinimide ester is a widely used biotinylation reagent that reacts efficiently with primary amines to form stable amide bonds. This compound is particularly valuable in biochemical and molecular biology applications due to its ability to label proteins, antibodies, and other biomolecules. The chemical structure of biotin N-hydroxysuccinimide ester includes a biotin moiety linked to an N-hydroxysuccinimide ester group, which facilitates its reactivity with amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of biotin N-hydroxysuccinimide ester typically involves the reaction of biotin with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of biotin N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the product’s consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Biotin N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions with primary amines. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), DMSO, DMF.
Conditions: The reaction is typically carried out in a pH range of 7-9, at room temperature or on ice for 30 minutes to 2 hours.
Major Products: The major product of the reaction is a biotinylated molecule, where the biotin moiety is covalently attached to the primary amine group of the target molecule .
Scientific Research Applications
Biotin N-hydroxysuccinimide ester is extensively used in various scientific research fields:
Mechanism of Action
The mechanism of action of biotin N-hydroxysuccinimide ester involves the formation of a stable amide bond between the biotin moiety and the primary amine group of the target molecule. This reaction is facilitated by the N-hydroxysuccinimide ester group, which acts as a leaving group, making the amine more nucleophilic and reactive . The biotinylated product can then interact with streptavidin or avidin with high affinity, enabling its detection or purification .
Comparison with Similar Compounds
Biotin N-hydroxysuccinimide ester is unique in its efficiency and specificity for biotinylation of primary amines. Similar compounds include:
Sulfo-NHS-Biotin: This compound is water-soluble and used for biotinylation of cell surface proteins.
Biotin-PEG4-NHS Ester: This variant includes a polyethylene glycol spacer, enhancing solubility and reducing steric hindrance.
Biotin-X-NHS Ester: This compound incorporates a longer spacer arm, providing greater flexibility and reducing steric hindrance in biotin-streptavidin interactions.
Each of these compounds offers specific advantages depending on the application, but biotin N-hydroxysuccinimide ester remains a popular choice due to its simplicity and effectiveness .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c17-9-4-5-10(18)16(9)21-11(19)3-1-2-8-12-7(6-22-8)14-13(20)15-12/h7-8,12H,1-6H2,(H2,14,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNSUXGJVGCMLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC2C3C(CS2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)


![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)


![1,3-Bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydroimidazol-1-ium;trifluoroborane;fluoride](/img/structure/B8118604.png)
![[4'-Bis(2,6-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(2,6-dimethylphenyl)phosphane](/img/structure/B8118606.png)
![4,7-Diiodobenzo[d][1,3]dioxole](/img/structure/B8118630.png)





